3-Amino-2-methylphenol

Overview

Description

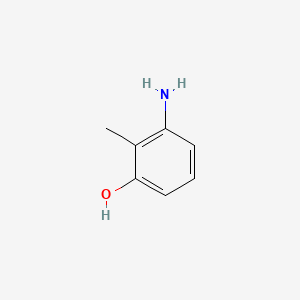

3-Amino-2-methylphenol is an organic compound with the molecular formula C₇H₉NO. It is a derivative of phenol, characterized by the presence of an amino group at the third position and a methyl group at the second position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2-methylphenol can be synthesized through several methods, including:

Nucleophilic Aromatic Substitution: This involves the substitution of a halogen atom on an aromatic ring with an amino group.

Reduction of Nitro Compounds: Another common method is the reduction of 3-nitro-2-methylphenol using reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often involves large-scale reduction of nitro compounds due to its efficiency and cost-effectiveness. The process is optimized to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced further to form various amine derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the amino and hydroxyl groups direct incoming substituents to specific positions on the benzene ring

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Iron powder, sodium borohydride.

Substitution Reagents: Halogens, sulfonating agents

Major Products Formed:

Oxidation Products: Quinones.

Reduction Products: Various amine derivatives.

Substitution Products: Halogenated or sulfonated phenols

Scientific Research Applications

Pharmaceutical Applications

3-Amino-2-methylphenol has been utilized in the synthesis of various pharmaceutical compounds. Notably, it has been involved in the development of quinoline derivatives, which have shown significant biological activity.

Case Study: Synthesis of Quinoline Derivatives

A study demonstrated the use of this compound in synthesizing 8-hydroxy-7-methylquinoline. This compound exhibited potential as an anti-cancer agent, showcasing the utility of this compound in drug discovery .

Cosmetic Applications

In the cosmetic industry, this compound is primarily used as a hair dye intermediate. Its ability to form stable colorants makes it valuable for semi-permanent hair dye formulations.

Safety and Efficacy

Research indicates that formulations containing this compound have moderate acute toxicity but are generally safe for use in cosmetics when formulated correctly. A study highlighted that a 10% aqueous formulation did not cause skin irritation in animal models .

| Application | Toxicity Level | Skin Irritation | Reference |

|---|---|---|---|

| Hair Dye Intermediate | Moderate | No irritation observed |

Chemical Synthesis Applications

The compound serves as a precursor in various chemical syntheses beyond pharmaceuticals and cosmetics. It is involved in producing dyes, pigments, and other organic compounds.

Example: Synthesis of Dyes

This compound has been used in synthesizing azo dyes, which are widely applied in textiles and food industries. Its reactivity allows for the formation of stable dye structures that exhibit vibrant colors.

Biological Studies

Recent studies have explored the biological properties of compounds derived from this compound. Research indicates potential anti-cancer properties linked to its derivatives.

In vitro assays have shown that certain derivatives exhibit significant activity against specific cancer cell lines. The structure-activity relationship (SAR) studies suggest modifications on the amino group can enhance potency.

Mechanism of Action

The mechanism of action of 3-Amino-2-methylphenol involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting biochemical pathways.

Antioxidant Activity: The compound exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative damage

Comparison with Similar Compounds

2-Amino-3-methylphenol: Similar structure but with the amino group at the second position.

4-Amino-3-methylphenol: Similar structure but with the amino group at the fourth position.

3-Amino-5-methylphenol: Similar structure but with the methyl group at the fifth position

Uniqueness: 3-Amino-2-methylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. The presence of both amino and hydroxyl groups on the benzene ring makes it a versatile intermediate in organic synthesis .

Biological Activity

3-Amino-2-methylphenol, also known as 3-amino-o-cresol, is an organic compound with significant biological activity. It belongs to the class of amino phenols and has been explored for various applications in medicinal chemistry, industrial processes, and as a dye precursor. This article presents a detailed overview of its biological activity, including its mechanisms of action, toxicity profiles, and potential therapeutic uses.

- Molecular Formula : C7H9NO

- Molecular Weight : 135.15 g/mol

- IUPAC Name : this compound

- CAS Number : 53222-92-7

The biological activity of this compound can be attributed to its ability to interact with various biological molecules due to the presence of the amino and hydroxyl groups. The compound can form hydrogen bonds and engage in hydrophobic interactions, which influence its binding affinity towards specific targets such as enzymes and receptors.

Key Interactions:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Antioxidant Activity : The phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

Cytotoxic Effects

In vitro studies have revealed that this compound can induce cytotoxic effects in cancer cell lines. The compound's ability to disrupt cellular processes may lead to apoptosis in malignant cells.

Toxicity Profile

The toxicity of this compound has been assessed through various studies. Acute toxicity tests indicate that the compound has a moderate toxicity profile when administered orally or dermally.

Summary of Toxicity Studies:

| Study Type | Findings |

|---|---|

| Acute Oral Toxicity | Moderate toxicity observed in rodent models |

| Dermal Absorption | Significant absorption through skin noted |

| Genotoxicity | No significant mutagenic effects reported |

Case Studies

- Hair Dye Applications : this compound is commonly used in hair dyes due to its ability to form stable colorants. A safety assessment highlighted its effectiveness and safety when used within regulated concentrations in cosmetic formulations.

- Pharmaceutical Development : In drug design, derivatives of this compound have been synthesized and tested for their potential as anti-cancer agents. One study reported promising results in inhibiting tumor growth in xenograft models.

Research Findings

Recent research has focused on enhancing the pharmacological properties of this compound through structural modifications. These modifications aim to improve solubility and bioavailability while maintaining or enhancing biological activity.

Notable Research Outcomes:

- Increased Solubility : Modifications have led to improved solubility profiles, facilitating better absorption in biological systems.

- Enhanced Antioxidant Activity : Certain derivatives exhibited superior antioxidant properties compared to the parent compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Amino-2-methylphenol with high purity?

Synthesis typically involves multi-step reactions, such as the condensation of 2-methylphenol derivatives with ammonia under controlled conditions. For example, reductive amination of 2-methyl-3-nitrophenol using hydrogen gas and a palladium catalyst (e.g., Pd/C) in ethanol can yield the target compound. Purification via recrystallization from hot water or ethanol ensures high purity (>95%), as validated by HPLC and NMR .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

Key techniques include:

- FT-IR and NMR spectroscopy to confirm functional groups (e.g., amine and hydroxyl peaks at ~3300 cm⁻¹ in IR; aromatic proton signals in ¹H NMR).

- X-ray crystallography (using programs like SHELX or ORTEP-3) for 3D structural elucidation, particularly hydrogen bonding patterns .

- Mass spectrometry (MS) for molecular weight validation and fragmentation analysis .

Q. What are the stability considerations for this compound under ambient conditions?

The compound is sensitive to light and oxidation. Store in amber vials under inert gas (e.g., nitrogen) at 2–8°C. Stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) show <5% decomposition when properly stored .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the reactivity of this compound?

Use hybrid functionals like B3LYP/6-31G* to model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials). These calculations predict nucleophilic sites (amine group) and hydrogen-bonding propensity, aligning with experimental crystallographic data . For correlation-energy corrections, the Colle-Salvetti formula improves accuracy in predicting thermodynamic stability .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies may arise from impurities or assay variability. Systematic approaches include:

- Reproducibility checks using standardized protocols (e.g., MIC assays for antibacterial activity).

- Metabolite profiling (LC-MS/MS) to identify degradation products affecting bioactivity .

- Comparative molecular docking to assess binding affinity variations across protein targets .

Q. How do hydrogen-bonding patterns in this compound crystals influence its physicochemical properties?

Graph set analysis (e.g., Etter’s formalism) reveals dominant D (donor) and A (acceptor) motifs. For example, N–H···O and O–H···N interactions form cyclic dimers, enhancing thermal stability. These patterns correlate with solubility and melting points (mp 127–133°C) .

Q. What crystallographic software tools are optimal for refining the structure of this compound?

- SHELXL for small-molecule refinement, leveraging least-squares minimization to optimize bond lengths/angles.

- ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. How can structure-activity relationships (SARs) guide the design of this compound-based inhibitors?

SAR studies focus on substituent effects:

- Electron-donating groups (e.g., methyl) enhance aromatic ring stability.

- The amine group’s position influences hydrogen bonding with biological targets (e.g., enzyme active sites). Computational mutagenesis (e.g., in Schrödinger Suite) validates these interactions .

Q. Methodological Notes

Properties

IUPAC Name |

3-amino-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLROJJGKUKLCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201323 | |

| Record name | 2-Amino-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53222-92-7 | |

| Record name | 3-Amino-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53222-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053222927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.